4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
Overview
Description
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis as an Intermediate in HIV-1 Reverse Transcriptase Inhibitors
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is notably used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. The compound is synthesized from 2-thiouracil using iodomethane and sodium hydroxide, undergoing several steps including methylation, reaction with para-aminobenzonitrile, and chlorination, leading to a total yield of 40.4% from 2-thiouracil. Its structure is confirmed by proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy (Ju Xiu-lia, 2015).
Histamine H4 Receptor Ligand Research
This compound is also part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). Through systematic modification of its core pyrimidine moiety and other positions, compound 4, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, emerged as potent in vitro and showed potential as an anti-inflammatory agent in animal models, suggesting a promising role for H4R antagonists in pain management (R. Altenbach et al., 2008).
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds derived from similar structures. For instance, the synthesis of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan and its derivatives from 5-chloro-2-hydroxy-benzonitrile showed notable antibacterial and antifungal activity, highlighting the potential of these compounds in antimicrobial applications (Mahesh K. Kumar et al., 2022).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another significant application is in the design of dual inhibitors of thymidylate synthase and dihydrofolate reductase. Classical and nonclassical antifolates have been developed, showing potent inhibition of human TS and DHFR, suggesting their potential as effective antitumor agents (A. Gangjee et al., 2008).
Fungicidal Activity
The synthesis of novel compounds like benzothieno[3',2':2,3]pyrido[4,5- d ]pyrido[1,2- a ]pyrimidines, derived from similar structures, has demonstrated significant fungicidal activities, showcasing the potential of these compounds in agricultural and pharmaceutical applications (Jiao Xu et al., 2018).
Mechanism of Action
Target of Action
It is used in the preparation of 2-naphthyl substituted diarylpyrimidines (dapy) analogues . DAPY analogues are known to inhibit the reverse transcriptase enzyme, which is crucial for the replication of retroviruses .
Mode of Action
Given its use in the synthesis of dapy analogues, it can be inferred that it may interact with its targets (such as the reverse transcriptase enzyme) to inhibit their function .
Biochemical Pathways
If it indeed acts as an inhibitor of the reverse transcriptase enzyme like its dapy analogues, it would affect the replication pathway of retroviruses .
Pharmacokinetics
Some physical and chemical properties of the compound are known :
- Melting point : 210 °C (dec.)
- Boiling point : 441.0±51.0 °C (Predicted)
- Density : 1.39±0.1 g/cm3 (Predicted)
- Solubility : Methanol
These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to its dapy analogues, it could potentially inhibit the replication of retroviruses by blocking the action of the reverse transcriptase enzyme .
Safety and Hazards
Future Directions
The compound is used in the preparation of 2-naphthyl substituted diarylpyrimidines (DAPY) analogues . It is also used as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This suggests that it could have potential applications in the development of new antiviral drugs.
Properties
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHAADSAYQDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458374 | |
Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244768-32-9 | |
Record name | 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244768-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in pharmaceutical research?
A: this compound is a crucial building block in the synthesis of diarylpyrimidine derivatives, particularly those exhibiting activity as HIV-1 reverse transcriptase inhibitors []. One prominent example is Rilpivirine, a medication used in the management of HIV infection [, ].
Q2: Are there efficient synthetic routes available for producing this compound?
A: Yes, research has led to the development of streamlined synthetic approaches for this compound. One such method involves a three-step process starting from 2-thiouracil. This process involves methylation, reaction with para-aminobenzonitrile, and finally chlorination with phosphorus oxychloride. This route has demonstrated a total yield of 40.4% []. Another approach utilizes 1-(4-cyanophenyl)guanidine hydrochloride and ethyl 3-oxopropanoate to construct the pyrimidine ring, followed by chlorination to yield the target compound [].
Q3: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy are instrumental in confirming the structure of this compound []. These techniques provide detailed information about the compound's hydrogen and carbon framework, respectively, ensuring its identity and purity. Additionally, high-performance liquid chromatography (HPLC) methods are employed, particularly in the analysis of Rilpivirine and its related impurities, including this compound [].
Q4: Have any impurities been identified during the synthesis of Rilpivirine that involve this compound?
A: Yes, several impurities related to Rilpivirine have been identified, and some are structurally related to this compound. These impurities, characterized using techniques like HPLC, highlight the importance of robust synthetic procedures and rigorous quality control in pharmaceutical development [].
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